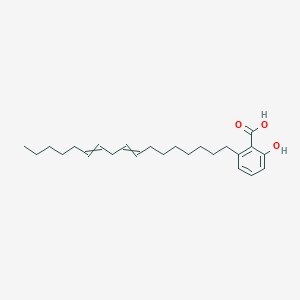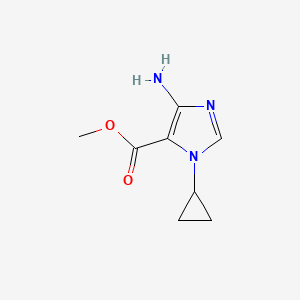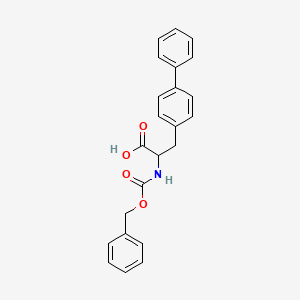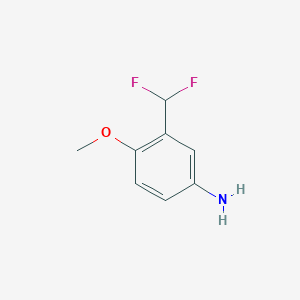
3-(Difluoromethyl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4-methoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methoxyaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of 4-methoxyaniline with a difluoromethylating agent under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow difluoromethylation process, which allows for better control over reaction parameters and improved yields. This method utilizes fluoroform (CHF3) as a difluoromethylating agent in the presence of a suitable catalyst .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can also influence the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)aniline: Lacks the methoxy group, which can affect its chemical properties and reactivity.
4-Methoxyaniline: Lacks the difluoromethyl group, which can influence its biological activity and stability.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of a benzene ring, leading to different chemical and biological properties.
Uniqueness
3-(Difluoromethyl)-4-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 |
Clave InChI |
VEALBHLGZCYAFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


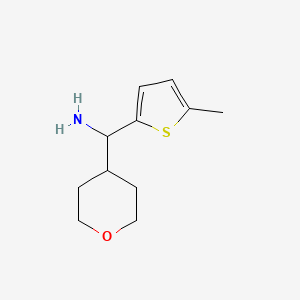

![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)

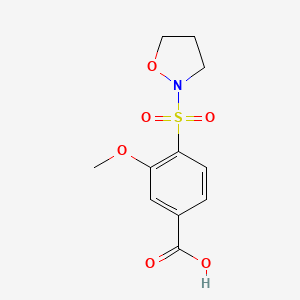
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)
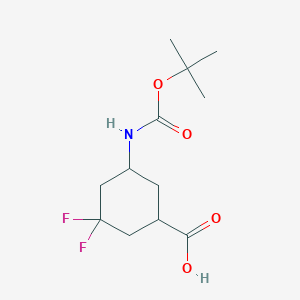
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)
